

# Linuron: A Comprehensive Toxicological Profile in Mammals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Linuron*

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## Abstract

**Linuron**, a substituted urea herbicide, has been widely used in agriculture for the control of broadleaf and grassy weeds. This technical guide provides an in-depth review of the toxicological profile of **linuron** in mammalian species, with a focus on quantitative data, experimental methodologies, and mechanisms of action. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. **Linuron** exhibits a range of toxic effects in mammals, including acute toxicity, subchronic and chronic organ damage, reproductive and developmental abnormalities, and potential carcinogenicity. Its primary mechanisms of toxicity involve endocrine disruption, specifically through androgen receptor antagonism and inhibition of testosterone synthesis. This guide summarizes key toxicological endpoints, details the experimental protocols used to derive these data, and visualizes the known signaling pathways and experimental workflows to provide a clear and thorough understanding of **linuron**'s effects on mammalian systems.

## Acute Toxicity

**Linuron** generally exhibits low to moderate acute toxicity following oral, dermal, and inhalation exposure in mammalian species. The primary signs of acute toxicity at high doses can include neurotoxic effects such as salivation, lacrimation, and lethargy.<sup>[1]</sup>

Table 1: Acute Toxicity of **Linuron** in Mammalian Species

Species	Route of Exposure	Parameter	Value (mg/kg bw)	Reference
Rat	Oral	LD50	1146 - 4833	[2][3]
Rabbit	Oral	LD50	2250	[4][5]
Mouse	Oral	LD50	Not specified	
Rat	Dermal	LD50	>2000	[2][3][6]
Rabbit	Dermal	LD50	>5000	[4][7]
Rat	Inhalation (4h)	LC50	>6.15 mg/L	[2][3][7]

## Subchronic and Chronic Toxicity and Carcinogenicity

Repeated exposure to **linuron** over subchronic and chronic durations has been shown to induce a variety of adverse effects in mammals, with the hematopoietic system, liver, and testes being primary target organs.[4][8]

### Subchronic Toxicity

Subchronic studies in rats and dogs have demonstrated that repeated oral exposure to **linuron** can lead to hematological changes, including increased methemoglobin and sulfhemoglobin levels, and anemia.[7][8] Effects on the liver and kidneys have also been observed.

Table 2: Subchronic Oral Toxicity of **Linuron** in Mammalian Species

Species	Duration	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects at LOAEL	Reference
Rat	90 days	2.5	12.5	Hematological effects, liver and kidney weight changes	
Dog	90 days	1.25	6.25	Anemia, hematological alterations	[7]

## Chronic Toxicity and Carcinogenicity

Long-term studies have provided evidence of the carcinogenic potential of **linuron** in rodents. The US EPA has classified **linuron** as a Group C "possible human carcinogen".[8]

In a two-year feeding study in rats, **linuron** induced a statistically significant increase in testicular interstitial (Leydig) cell adenomas.[2] In a similar study in mice, an increased incidence of hepatocellular adenomas was observed in females at the highest dose tested.[2]

Table 3: Chronic Toxicity and Carcinogenicity of **Linuron** in Rodents

Species	Duration	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects at LOAEL	Reference
Rat	2 years	2.5	6.25	Testicular Leydig cell adenomas, hematological effects	<a href="#">[2]</a> <a href="#">[7]</a>
Mouse	2 years	7.5	75	Hepatocellular adenomas (females), hematological effects	<a href="#">[2]</a>

#### Experimental Protocol: 2-Year Chronic Toxicity/Carcinogenicity Study in Rats (NTP Protocol)

- Test Substance: **Linuron** (technical grade)
- Animal Model: Fischer 344/N rats (50 per sex per group)
- Administration: Dietary admixture
- Dose Levels: 0, 750, and 1,500 ppm
- Duration: 103 weeks
- Endpoints Evaluated: Survival, body weight, food consumption, clinical observations, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology of all major organs and tissues.
- Results: A dose-related increase in the incidence of renal tubular cell adenomas and adenocarcinomas was observed in male rats. Neoplastic nodules of the liver were also increased in dosed male rats.

## Genotoxicity

The genotoxic potential of **linuron** has been evaluated in a variety of in vitro and in vivo assays with mixed results. While some studies, including the Ames test, have shown negative results for mutagenicity, other assays have indicated potential for chromosomal damage.[\[2\]](#)[\[7\]](#)

Table 4: Summary of Genotoxicity Studies for **Linuron**

Assay Type	Test System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	With and without S9	Negative	<a href="#">[2]</a>
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	With and without S9	Positive	
Micronucleus Test	Mouse bone marrow	In vivo	Negative	
Unscheduled DNA Synthesis	Rat hepatocytes	In vitro	Negative	

## Reproductive and Developmental Toxicity

**Linuron** is a well-documented reproductive and developmental toxicant in mammals, with its effects primarily linked to its antiandrogenic activity.

### Reproductive Toxicity

In a three-generation reproductive toxicity study in rats, a No-Observed-Adverse-Effect Level (NOAEL) of 12.5 mg/kg/day was established, with no significant effects on reproductive parameters at this dose.[\[7\]](#) However, at higher doses, effects on fertility and reproductive performance have been noted.

#### Experimental Protocol: Three-Generation Reproductive Toxicity Study in Rats

- Test Substance: **Linuron**
- Animal Model: Sprague-Dawley rats

- Administration: Dietary
- Dose Levels: 0, 62.5, 125, and 250 ppm
- Protocol: P, F1, and F2 generations were evaluated for reproductive performance, including mating, fertility, gestation, and lactation indices. Offspring were examined for viability, growth, and development.
- Key Findings: At 250 ppm, there was a reduction in litter size and pup viability. The NOAEL for reproductive effects was determined to be 125 ppm.

## Developmental Toxicity

Developmental toxicity studies have demonstrated that in utero exposure to **linuron** can lead to a range of malformations in male offspring, consistent with its antiandrogenic mechanism of action. These effects include hypospadias, cryptorchidism, and testicular atrophy.[9]

A study in rats exposed to **linuron** via oral gavage from gestational day 13 to 18 resulted in a dose-dependent decrease in anogenital distance in male offspring, a sensitive indicator of antiandrogenic effects.[7][10][11] Pathological examination revealed damaged seminiferous tubules and injured Leydig cell ultrastructure.[7][10][11]

Table 5: Developmental Toxicity of **Linuron** in Mammalian Species

Species	Exposure Period	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Developmental Effects at LOAEL	Reference
Rat	Gestational Days 13-18	50	100	Decreased anogenital distance, urogenital fold malformations, testicular and epididymal atrophy	<a href="#">[7]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Rabbit	Gestational Days 6-18	25	50	Increased post-implantation loss, fetal resorptions (in the presence of maternal toxicity)	<a href="#">[7]</a>

#### Experimental Protocol: Developmental Toxicity Study in Rats

- Test Substance: **Linuron**
- Animal Model: Pregnant Sprague-Dawley rats
- Administration: Oral gavage
- Dose Levels: 0, 50, 100, 150, or 200 mg/kg/day
- Exposure Period: Gestational days 13 to 18

- Endpoints Evaluated: Maternal clinical signs, body weight, food consumption. Fetal evaluations included external, visceral, and skeletal examinations. Anogenital distance was measured in male offspring.
- Key Findings: A dose-related decrease in anogenital distance was observed in male fetuses. At higher doses, there was an increased incidence of reproductive tract malformations.

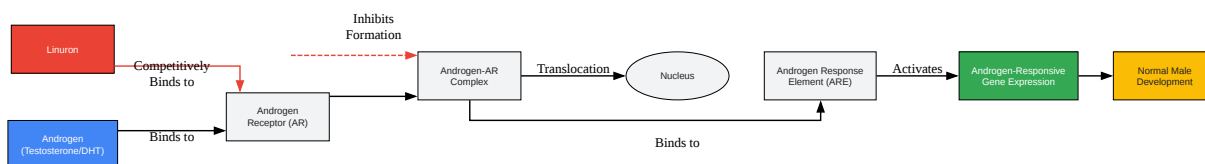
## Mechanism of Action: Endocrine Disruption

The primary mechanism underlying the reproductive and developmental toxicity of **linuron** is its action as an endocrine disruptor, specifically targeting the androgen signaling pathway.

**Linuron** exerts its antiandrogenic effects through two main mechanisms: competitive antagonism of the androgen receptor (AR) and inhibition of testosterone synthesis.[12][13]

### Androgen Receptor Antagonism

**Linuron** and its metabolites can bind to the androgen receptor, competitively inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][13] This prevents the AR from translocating to the nucleus and activating the transcription of androgen-responsive genes, which are crucial for the development and maintenance of male reproductive tissues.

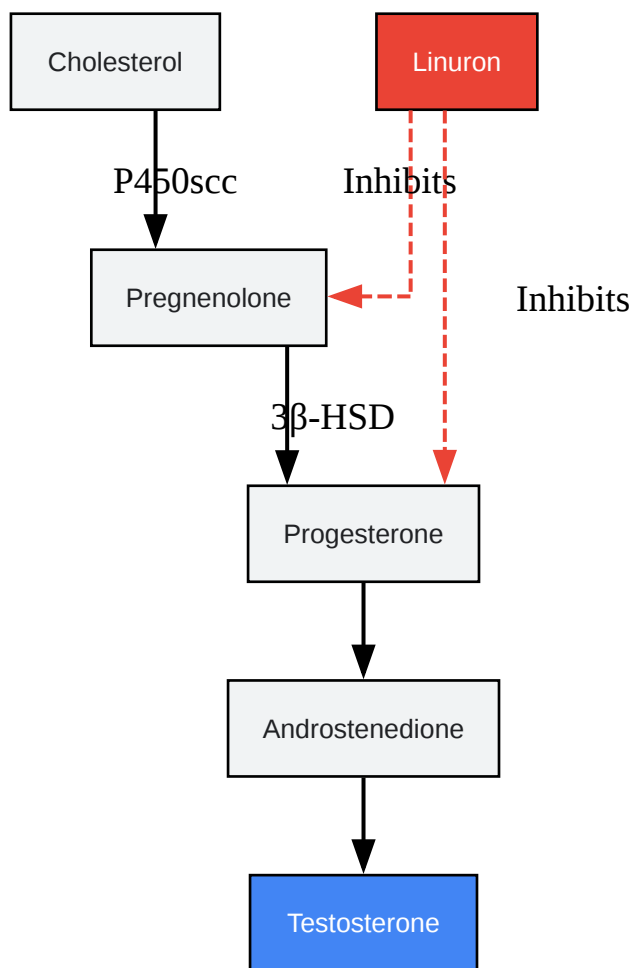


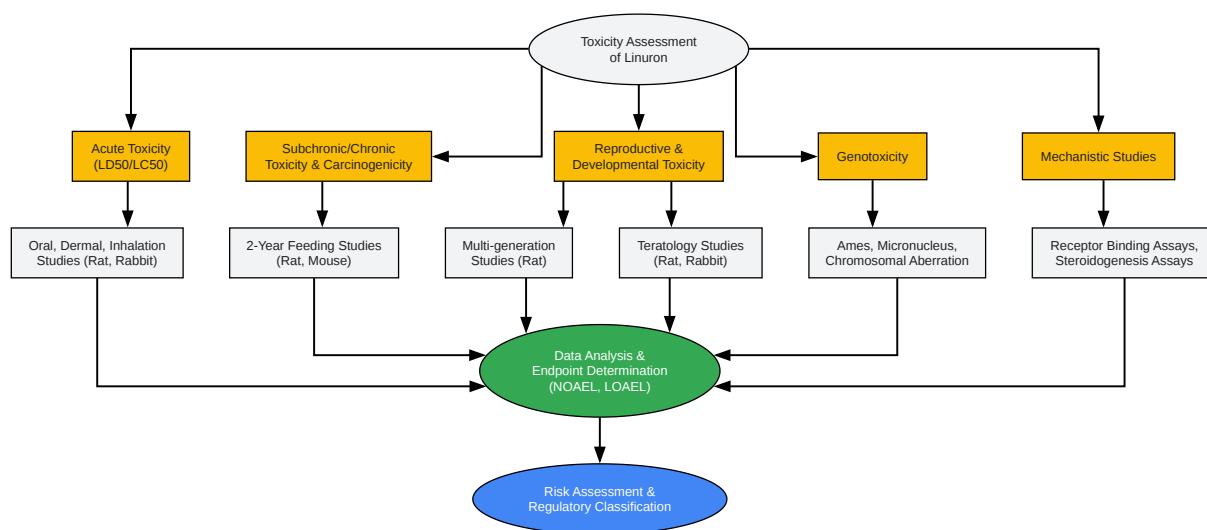
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Androgen Receptor Antagonism by **Linuron**

### Inhibition of Testosterone Synthesis

In addition to its effects on the androgen receptor, **linuron** has been shown to directly inhibit the synthesis of testosterone in the Leydig cells of the testes.<sup>[10][11][14]</sup> Studies have demonstrated that **linuron** exposure leads to a significant reduction in the expression of key enzymes involved in the steroidogenesis pathway, including P450scc (cytochrome P450 side-chain cleavage enzyme) and 3 $\beta$ -HSD (3 $\beta$ -hydroxysteroid dehydrogenase).<sup>[7][10][11]</sup> This leads to decreased testosterone production and contributes to the observed developmental abnormalities in male offspring.<sup>[7][10][11]</sup>





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## References

- 1. academic.oup.com [academic.oup.com]
- 2. Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EXTtoxNET PIP - LINURON [extoxnet.orst.edu]
- 5. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linuron | C<sub>9</sub>H<sub>10</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>2</sub> | CID 9502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reproductive toxicity of linuron following gestational exposure in rats and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reproductive toxicity of linuron following gestational exposure in rats and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. In vitro antiandrogenic effects of the herbicide linuron and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular and molecular mechanisms of action of linuron: an antiandrogenic herbicide that produces reproductive malformations in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The herbicide linuron reduces testosterone production from the fetal rat testis during both in utero and in vitro exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Linuron: A Comprehensive Toxicological Profile in Mammals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675549#linuron-toxicological-profile-in-mammals]

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